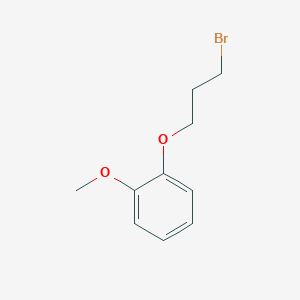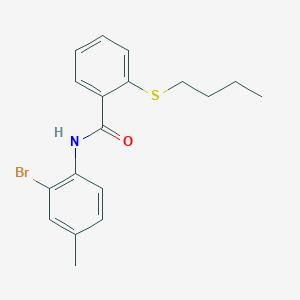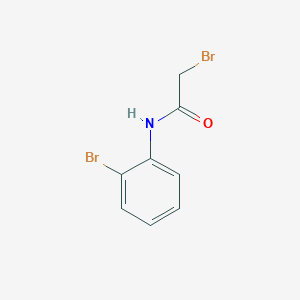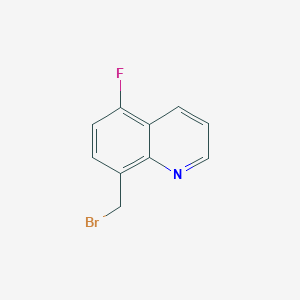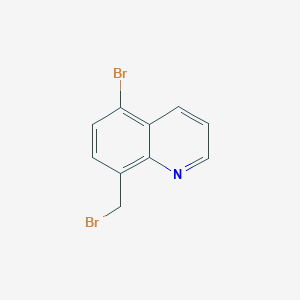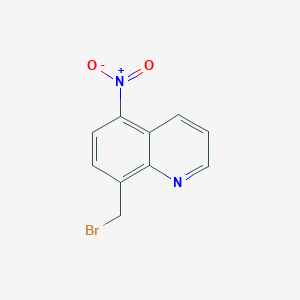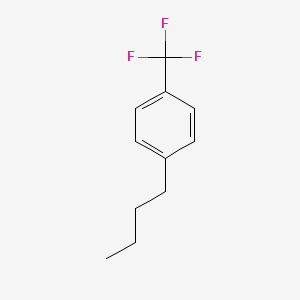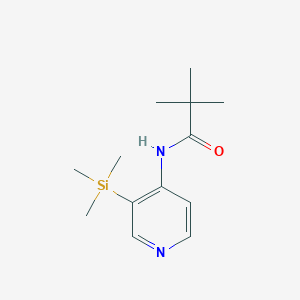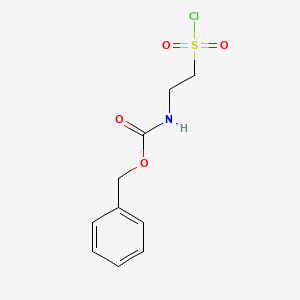
苄基 2-(氯磺酰基)乙基氨基甲酸酯
描述
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a chemical compound with the molecular formula C10H12ClNO4S . It has a molecular weight of 277.73 .
Molecular Structure Analysis
The InChI code for Benzyl 2-(chlorosulfonyl)ethylcarbamate is1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Benzyl 2-(chlorosulfonyl)ethylcarbamate is a white solid . It has a melting point of 49-50°C . The compound should be stored in a freezer .科学研究应用
C10H12ClNO4S C_{10}H_{12}ClNO_{4}S C10H12ClNO4S
and a molecular weight of 277.73 g/mol . It has several applications in scientific research, which I will detail below:Inhibition of Matrix Metalloproteinases
Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in tissue remodeling and repair. They are also involved in pathological processes such as tumor metastasis. Benzyl 2-(chlorosulfonyl)ethylcarbamate acts as a peptidomimetic inhibitor of MMPs, potentially providing a therapeutic approach to prevent tumor spread .
Peptidomimetic Research
As a peptidomimetic, this compound mimics the structure of peptides, which can be useful in studying protein-protein interactions, enzyme inhibition, and the development of peptide-based drugs. Its high affinity for specific amino acid sequences, such as arginine and aspartic acid, makes it valuable in this field .
Cancer Research
Due to its inhibitory effects on MMPs, Benzyl 2-(chlorosulfonyl)ethylcarbamate is used in cancer research, particularly in understanding the mechanisms of cancer cell invasion and metastasis. It helps in identifying potential targets for cancer therapy .
Drug Development
This compound’s ability to mimic peptides and inhibit specific enzymes makes it a candidate for drug development, especially in designing new drugs that can selectively target disease-related enzymes or pathways .
Chemical Synthesis
In synthetic chemistry, Benzyl 2-(chlorosulfonyl)ethylcarbamate can be used as an intermediate in the synthesis of more complex molecules. Its reactive sulfonyl group allows for further chemical modifications .
Proteomics
In proteomics, it can be used to study protein expression and function, particularly in the context of disease states where MMP activity is dysregulated. It can help in mapping out the proteome of diseased tissues .
Biomarker Discovery
The compound’s specificity for certain amino acid sequences can aid in the discovery of biomarkers for diseases where MMPs are involved, such as various forms of cancer and inflammatory conditions .
Pharmacokinetics and Dynamics
Lastly, Benzyl 2-(chlorosulfonyl)ethylcarbamate can be used in pharmacokinetic and pharmacodynamic studies to understand how drugs are absorbed, distributed, metabolized, and excreted in the body, as well as their biochemical and physiological effects .
作用机制
Target of Action
Benzyl 2-(chlorosulfonyl)ethylcarbamate (BS-CSC) is a peptidomimetic that primarily targets matrix metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes such as tissue remodeling and wound healing .
Mode of Action
BS-CSC interacts with MMPs by binding to the active site of these enzymes, thereby inhibiting their activity . It has been shown to have a high affinity for the amino acid sequence of arginine and aspartic acid , which are key residues in the active site of many MMPs.
Biochemical Pathways
By inhibiting MMPs, BS-CSC affects the extracellular matrix remodeling pathway . This can lead to a decrease in tumor metastasis, as MMPs are often upregulated in cancerous tissues and contribute to the spread of cancer cells by degrading the extracellular matrix .
Result of Action
The inhibition of MMPs by BS-CSC can lead to a reduction in the degradation of the extracellular matrix, thereby limiting the ability of cancer cells to invade surrounding tissues and metastasize . This could potentially slow down the progression of certain types of cancer.
Action Environment
The action, efficacy, and stability of BS-CSC can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which in turn can influence its solubility and permeability . Additionally, the presence of other substances, such as proteins or lipids, can also affect the compound’s stability and interaction with its target .
安全和危害
The safety information for Benzyl 2-(chlorosulfonyl)ethylcarbamate indicates that it is dangerous . It has hazard statements H302, H312, H314, and H332, indicating that it is harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, and harmful if inhaled . Appropriate precautions should be taken when handling this compound .
属性
IUPAC Name |
benzyl N-(2-chlorosulfonylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVCWUXOKRGDGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532213 | |
| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52530-50-4 | |
| Record name | Benzyl [2-(chlorosulfonyl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80532213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

